2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c19-14-3-5-16(6-4-14)24-13-18(21)20(12-17-2-1-9-23-17)15-7-10-22-11-8-15/h1-6,9,15H,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGDSRBJXFTBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with furan-2-ylmethylamine to form the intermediate amide.
Cyclization: The intermediate amide is then subjected to cyclization with tetrahydro-2H-pyran-4-ylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
A. 4-Chlorophenoxy Group
- Role : Electron-withdrawing, enhances electrophilicity of the acetamide core.
- Comparisons: and highlight compounds with 4-chlorophenoxy groups as intermediates in organic synthesis. The nitro group in (C9H9ClN2O5S) increases reactivity but may reduce metabolic stability compared to the target compound’s chloro-phenoxy group.
B. Furan-2-ylmethyl Group
- Comparisons :
C. Tetrahydro-2H-pyran-4-yl Group
- Role : Enhances metabolic stability via saturated ring structure.
- Comparisons :
- (CAS 1796948-68-9) uses this group in sulfonamide derivatives for medicinal applications. The pyran ring’s rigidity may improve pharmacokinetics.
Biological Activity
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 375.9 g/mol. The compound features a complex structure that includes a chlorophenoxy group, a furan moiety, and a tetrahydropyran ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating possible applications in treating infections.
- Neuroprotective Effects : Certain derivatives exhibit anticonvulsant properties, making them candidates for neurological disorder treatments.
The exact mechanism of action for this compound is not fully elucidated. However, it likely involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Antitumor Activity
A study evaluated the cytotoxic effects of various compounds against human cancer cell lines. The results indicated that several derivatives of this compound exhibited IC values in the low micromolar range (1.61 ± 1.92 µg/mL), suggesting strong anticancer potential .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | A431 | 1.98 ± 1.22 |
Antimicrobial Activity
Research has highlighted the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated efficacy comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.5 µg/mL |
| Compound D | Escherichia coli | 0.8 µg/mL |
Neuroprotective Effects
Compounds derived from the same structural family showed promising anticonvulsant activity in animal models. For instance, one derivative significantly reduced seizure duration and frequency in PTZ-induced seizures .
Case Studies
- Case Study on Antitumor Effects : A recent investigation into the effects of various chlorophenoxy derivatives revealed that one compound led to a significant reduction in tumor volume in xenograft models, demonstrating its potential as an effective anticancer agent.
- Neuroprotective Study : In a controlled study involving rodent models, administration of a similar compound resulted in improved outcomes in seizure models, indicating its potential for treating epilepsy.
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, and how can reaction conditions be optimized?
The synthesis involves sequential alkylation and condensation:
- Step 1 : Alkylation of 4-chlorophenol with chloroacetyl chloride under basic conditions (K₂CO₃, acetone) to form 2-(4-chlorophenoxy)acetyl chloride .
- Step 2 : Amidation with tetrahydro-2H-pyran-4-amine in DCM at 0–5°C .
- Step 3 : N-alkylation using furfuryl bromide (NaH base, DMF, 60°C) .
Yields improve with inert atmosphere (N₂/Ar) and controlled moisture .
Q. What spectroscopic methods are essential for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assign signals for chlorophenoxy (δ 6.8–7.3 ppm), furan (δ 6.2–7.4 ppm), and pyran (δ 3.5–4.0 ppm) moieties .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 395.1258) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL-2018 (R1 < 0.05) .
Example NMR Conflict Resolution : Overlapping pyran and furan methylene signals (δ 3.5–4.0 ppm) can be resolved via 2D HSQC/HMBC .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Data Interpretation : Compare dose-response curves (log[concentration] vs. % inhibition) to identify potency thresholds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during structural analysis?
- 2D NMR : Use NOESY to confirm spatial proximity between chlorophenoxy and pyran groups .
- DFT Calculations : Predict ¹³C chemical shifts and compare with experimental data to validate assignments .
- Variable Temperature NMR : Resolve dynamic effects causing signal broadening .
Case Study : A 2024 study resolved conflicting ¹³C signals (δ 140–142 ppm) via HMBC correlations to adjacent furan protons .
Q. What computational strategies predict binding affinity and selectivity for biological targets?
- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., kinases) using flexible ligand sampling .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for structure-activity relationships .
Validation : Compare computational IC₅₀ values with experimental assays to refine models .
Q. How can reaction mechanisms for unexpected by-products (e.g., di-alkylated species) be elucidated?
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates .
- Isotope Labeling : Use ¹⁸O-labeled reagents to trace acyl transfer pathways .
- Trapping Experiments : Add scavengers (e.g., thiols) to isolate reactive intermediates .
Example : A 2023 study identified a di-alkylated by-product via LC-MS (m/z 465.2) and optimized stepwise addition to suppress it .
Q. What methodologies assess metabolic stability in preclinical studies?
- Liver Microsome Assay : Incubate with rat/human microsomes (37°C, NADPH) and quantify parent compound via HPLC .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate enzyme interactions .
- Plasma Stability : Measure degradation in plasma (37°C, 1–24 hours) .
Q. How can enantiomeric purity be achieved and validated for chiral centers?
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves .
- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (Flack parameter) .
Case Study : A 2024 study achieved >99% ee using preparative SFC (supercritical CO₂/ethanol) .
Q. What strategies address poor aqueous solubility in bioassays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
Q. Optimization Workflow :
Screen solubility in PBS (pH 7.4) and simulate gastrointestinal fluid (FaSSIF) .
Use dynamic light scattering (DLS) to assess nanoparticle stability .
Q. How should X-ray crystallography data be refined to resolve disordered solvent or ligand moieties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
